![molecular formula C14H17NO5S B2580027 Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1448035-62-8](/img/structure/B2580027.png)
Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl group and a 4-(methylsulfonyl)piperidin-1-yl group . These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ring, which contributes to the stability of the molecule . The 4-(methylsulfonyl)piperidin-1-yl group is a type of amine, which could potentially form hydrogen bonds and contribute to the compound’s solubility in water .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions, while the 4-(methylsulfonyl)piperidin-1-yl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could contribute to the compound’s aromaticity and stability, while the 4-(methylsulfonyl)piperidin-1-yl group could influence the compound’s solubility and reactivity .Scientific Research Applications
Anticancer Activity
BDMM has been investigated for its potential as an anticancer agent. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports. These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Notably, compounds such as 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising IC50 values against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed cell cycle arrest and apoptosis induction in CCRF-CEM cells by compound 20 .
Heavy Metal Ion Detection
BDMM derivatives have also found application in heavy metal ion detection. Specifically, the BDMM-based sensor was used for detecting the carcinogenic heavy metal ion lead (Pb^2+) . The sensor was developed by depositing a thin layer of BDMM on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) .
Antitumor Properties
A novel series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines (BDMMBSH compounds) were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Some of these compounds exhibited potent growth inhibition properties with IC50 values generally below 5 μM .
Electrochemical Applications
BDMM derivatives have been employed in electrochemical applications. For instance, the noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method. These ligands were crystallized and used for the sensitive and selective detection of lead ions (Pb^2+) via an electrochemical approach .
Potential Drug Development
Given the diverse structural features of BDMM and its derivatives, they serve as promising templates for further optimization. Researchers continue to explore variations to develop more active analogs and gain a comprehensive understanding of the structure–activity relationships of indole-based anticancer molecules .
Safety and Hazards
Future Directions
The future research directions for this compound would likely involve further studies to elucidate its synthesis, physical and chemical properties, biological activities, and potential applications. This could include in vitro and in vivo studies to investigate its mechanism of action, as well as clinical trials to evaluate its safety and efficacy in humans .
properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-methylsulfonylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-21(17,18)11-4-6-15(7-5-11)14(16)10-2-3-12-13(8-10)20-9-19-12/h2-3,8,11H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHKUMZOKWKVHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone |
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